Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate
Description
Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate (CAS: 2114341-38-5) is a fluorinated benzoannulene derivative with a molecular formula of C₁₄H₁₃F₃O₅S and a molecular weight of 350.31 g/mol . It features a trifluoromethanesulfonyl (triflyl) group at position 9 and a methyl ester at position 3 of the benzo[7]annulene scaffold.
Properties
Molecular Formula |
C14H13F3O5S |
|---|---|
Molecular Weight |
350.31 g/mol |
IUPAC Name |
methyl 5-(trifluoromethylsulfonyloxy)-8,9-dihydro-7H-benzo[7]annulene-2-carboxylate |
InChI |
InChI=1S/C14H13F3O5S/c1-21-13(18)10-6-7-11-9(8-10)4-2-3-5-12(11)22-23(19,20)14(15,16)17/h5-8H,2-4H2,1H3 |
InChI Key |
UFYWXGZURXVCOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CCCC2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzoannulene-3-carboxylate
General Synthetic Strategy Overview
The compound is typically synthesized via the formation of an enol triflate intermediate from a methyl 6,7-dihydro-5H-benzoannulene-3-carboxylate precursor. The triflate group, introduced as the trifluoromethylsulfonyl oxy substituent, serves as a versatile leaving group enabling subsequent cross-coupling reactions and functional group transformations.
Stepwise Preparation Procedure
Formation of the Enolate Intermediate
- The starting material, methyl 6,7-dihydro-5H-benzoannulene-3-carboxylate, is treated under basic conditions to generate the corresponding enolate at the 9-position. Common bases used include lithium diisopropylamide (LDA) or sodium hydride (NaH), which abstract the acidic proton adjacent to the ketone or ester functionalities, forming a stabilized enolate intermediate.
Enol Triflation
The enolate intermediate is then reacted with trifluoromethanesulfonylating agents such as phenyl triflimide (N-phenyl bis(trifluoromethanesulfonimide)) or trifluoromethanesulfonic anhydride (Tf2O) to introduce the trifluoromethylsulfonyl oxy group at the 9-position, forming the enol triflate derivative.
This reaction is typically carried out at low temperatures (-78 °C to 0 °C) in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to minimize side reactions.
Purification
- The triflate product is isolated by standard work-up procedures including aqueous quenching, extraction, and chromatographic purification (e.g., silica gel column chromatography).
Representative Reaction Scheme
Subsequent Functionalization
The triflate group serves as a handle for Suzuki-Miyaura cross-coupling reactions with various aryl or heteroaryl boronic acids to introduce diverse substituents at the 9-position.
Bromination of the double bond and further cross-couplings or nucleophilic substitutions can be performed to elaborate the molecular scaffold for biological activity optimization.
Detailed Research Findings and Examples
Patent Literature Insights
According to US Patent US9714221B1 and related patents (AU2021366223A1, US20230115865A1), the preparation of methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzoannulene-3-carboxylate involves the enolate formation of methyl 6,7-dihydro-5H-benzoannulene-3-carboxylate followed by triflation with phenyl triflimide or triflic anhydride under controlled conditions.
The triflate intermediate is crucial for subsequent Suzuki coupling steps to attach various aryl groups, enabling the synthesis of compounds with potent estrogen receptor modulatory activity.
Peer-reviewed Research
A study published in the Journal of Medicinal Chemistry (2019) detailed the transformation of an enolate intermediate into an enol triflate by reaction with phenyl triflimide, followed by Suzuki coupling to introduce substituted phenyl groups. This method demonstrated high regioselectivity and functional group tolerance, enabling the synthesis of complex benzoannulene derivatives with therapeutic potential.
The triflate intermediate was further manipulated by bromination and nucleophilic substitution to install amine functionalities, enhancing biological activity against estrogen receptor-positive breast cancer cells.
Data Table Summarizing Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl sulfonyl chloride, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulene-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-Fluoro-9-(((Trifluoromethyl)Sulfonyl)Oxy)-6,7-Dihydro-5H-Benzo[7]Annulene-3-Carboxylate
- Molecular Formula : C₁₄H₁₂F₄O₅S (estimated).
- Key Differences: This compound (Ref: 10-F615001) differs by a fluorine substituent at position 4 on the benzo[7]annulene core.
- Applications : Both compounds are listed as discontinued by CymitQuimica, suggesting challenges in synthesis or commercial viability .
9-Methyl-6,7-Dihydro-5H-Benzo[7]Annulene-8-Carbonitrile (4w)
- Molecular Formula : C₁₄H₁₃N.
- Key Differences: Replaces the triflyl oxy group with a cyano (-CN) group at position 6. This substitution shifts reactivity toward nucleophilic additions or metal-catalyzed coupling reactions.
- Synthesis : Prepared via a metal-free C–H cyanation protocol using trimethylsilyl cyanide, achieving a 33% yield .
- Applications : Demonstrated utility in constructing nitrile-containing frameworks for pharmaceuticals or agrochemicals.
2-(6,7-Dihydro-5H-Benzo[7]Annulen-9-Yl)Acetic Acid (1)
- Molecular Formula : C₁₄H₁₄O₂.
- Key Differences : Features an acetic acid group instead of the methyl ester and triflyl oxy substituents.
Ethyl 2-Benzamido-2-(6,7-Dihydro-5H-Benzo[7]Annulen-9-Yl)Acetate (32)
- Molecular Formula: C₂₄H₂₃NO₃.
- Key Differences : Incorporates a benzamido-ethyl ester moiety, enabling hydrogen bonding and chiral center formation.
- Synthesis : Synthesized via Ni-catalyzed cross-coupling (65% yield), with a melting point of 92–93°C .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Key Insights
Triflyl Group Reactivity: The trifluoromethanesulfonyl group in the target compound enhances its utility as a leaving group in nucleophilic substitution reactions, contrasting with the cyano group in 4w, which favors nitrile-specific transformations .
Fluorination Effects: The fluorinated analog (CymitQuimica) likely exhibits higher thermal stability due to fluorine’s electronegativity, though its discontinuation suggests unresolved synthetic or economic challenges .
Ester vs. Acid Functionality: Compared to compound 1 (acetic acid derivative), the target’s methyl ester group offers better solubility in organic solvents, facilitating use in non-polar reaction systems .
Biological Activity
Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo annulene-3-carboxylate (CAS Number: 2114341-38-5) is a chemical compound with a complex structure that has garnered interest in various biological studies. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
Research indicates that compounds similar to methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo annulene-3-carboxylate may exhibit biological activities through various mechanisms, including:
- Inhibition of Enzymatic Activity : Certain analogs have shown the ability to inhibit specific enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways : The compound may interact with cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.
- Antimicrobial Properties : Preliminary studies suggest that related compounds have exhibited antimicrobial activity against various pathogens.
Antimicrobial Activity
A study evaluated the antimicrobial properties of methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo annulene-3-carboxylate against a panel of bacterial strains. The results indicated varying degrees of inhibition:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 20 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays were performed using human cancer cell lines to assess the compound's potential as an anticancer agent. The findings are summarized below:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 25 | >4 |
| MCF-7 (breast cancer) | 30 | >3 |
| A549 (lung cancer) | 20 | >5 |
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
A recent study explored the effects of methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo annulene-3-carboxylate on tumor growth in xenograft models. The compound demonstrated significant tumor reduction compared to control groups, suggesting potential for further development in cancer therapy. -
Research on Enzyme Inhibition :
Another investigation focused on the inhibition of a specific enzyme linked to bacterial virulence. The compound was shown to reduce enzyme activity by approximately 50% at concentrations around its MIC, indicating its potential as a therapeutic agent in infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
